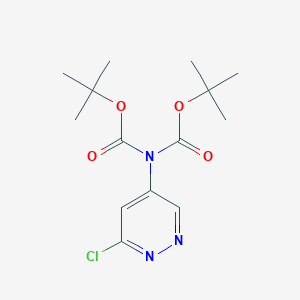
tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.78 g/mol . This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an imidodicarbonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate typically involves the reaction of 6-chloro-4-pyridazinecarboxylic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the imidodicarbonate structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or methanol, often with a base like sodium hydroxide to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidodicarbonate, while substitution reactions can produce various substituted pyridazine derivatives .
Applications De Recherche Scientifique
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl): This compound shares structural similarities with 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate, particularly in the presence of chlorine and tert-butyl groups.
2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione: Another compound with tert-butyl groups, used in different chemical applications.
Uniqueness
1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is unique due to its specific combination of a pyridazine ring and an imidodicarbonate moiety. This structure imparts distinct chemical properties, making it valuable for various research applications, particularly in the fields of chemistry and biology .
Propriétés
Formule moléculaire |
C14H20ClN3O4 |
|---|---|
Poids moléculaire |
329.78 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloropyridazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-10(15)17-16-8-9/h7-8H,1-6H3 |
Clé InChI |
YLMYDOYKIPTJQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC(=NN=C1)Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















